molecular formula C9H8N2O3S B5987162 N~2~-(5-METHYL-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-FURAMIDE

N~2~-(5-METHYL-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-FURAMIDE

Cat. No.: B5987162
M. Wt: 224.24 g/mol
InChI Key: FDLRGFCBXMSKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N²-(5-Methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-furamide is a heterocyclic compound featuring a thiazolone core (4-oxo-4,5-dihydro-1,3-thiazole) substituted with a methyl group at position 5 and a furamide (2-furamide) moiety at position 2.

Properties

IUPAC Name

N-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-5-7(12)10-9(15-5)11-8(13)6-3-2-4-14-6/h2-5H,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLRGFCBXMSKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=NC(=O)C2=CC=CO2)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N²-(5-Methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-furamide with structurally related compounds from the evidence, focusing on substituents, synthesis yields, melting points, and analytical methods:

Compound Name & ID (from ) Substituents Yield (%) Melting Point (°C) Key Analytical Methods
Compound 9 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187 $^1$H-NMR, MS
Compound 10 1H-Indol-3-ylmethylene, phenyl 83 206–207 $^1$H-NMR, MS
Compound 11 2-(4-Methylphenyl)-2-oxoethylidene, phenyl 65 147–148 $^1$H-NMR, MS
Compound 12 (5-Nitro-2-furyl)methylene, 4-fluorophenyl 53 155–156 $^1$H-NMR, MS
Compound 13 (5-Nitro-2-furyl)methylene, 4-chlorophenyl 58 159–160 $^1$H-NMR, MS
Sigma-Aldrich Hydrazone () 4-Chlorobenzaldehyde hydrazone, 5-methyl-4-oxo-thiazole N/A N/A Not specified (rare chemical)
Target Compound 2-Furamide, 5-methyl-thiazolone Hypothetical Estimated 160–170 $^1$H-NMR, MS (inferred)

Key Observations:

Substituent Effects on Yield :

  • Electron-withdrawing groups (e.g., nitro in Compounds 12 and 13) correlate with lower yields (53–58%) compared to electron-donating groups (e.g., methoxy in Compound 9, 90% yield). The furamide group in the target compound may exhibit moderate reactivity, similar to nitro-substituted analogs.

Melting Point Trends :

  • Bulky aromatic substituents (e.g., indole in Compound 10) result in higher melting points (206–207°C), likely due to enhanced π-π stacking. The target compound’s furamide group, being less planar than indole, may reduce intermolecular interactions, leading to a lower estimated melting point (160–170°C).

Synthetic Accessibility: The target compound’s synthesis would likely follow protocols similar to those for Compounds 9–13, which use condensation reactions between thiazolidinone precursors and substituted amines or carbonyl derivatives .

Q & A

Q. What are the optimal synthetic routes for N²-(5-Methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-furamide, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of thiazolone precursors with furamide derivatives. Key steps include:
  • Refluxing with triethylamine to facilitate amide bond formation .
  • Use of phosphorus pentasulfide for thiazole ring cyclization .
    To optimize yields:
  • Vary reaction temperature (e.g., 60–100°C) and solvent polarity (e.g., DMF vs. THF).
  • Monitor progress via TLC or HPLC to identify bottlenecks .
  • Purify intermediates via column chromatography to reduce side products .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer : Use a combination of:
  • X-ray crystallography : Refine data with SHELXL (for small-molecule refinement) to resolve bond lengths and angles .
  • Spectroscopic techniques :
  • NMR (¹H/¹³C) to confirm proton environments and substituent positions.
  • IR spectroscopy to identify carbonyl (C=O) and thiazole (C=S) stretches .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based assays (e.g., ATP depletion measured via luminescence) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Molecular docking : Employ AutoDock Vina to predict binding affinity to target proteins (e.g., EGFR kinase) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Contradictions may arise from:
  • Assay variability : Standardize protocols (e.g., fixed incubation time, serum-free conditions) .
  • Compound purity : Use HPLC (>95% purity) and quantify impurities via LC-MS .
  • Structural analogs : Compare activity of derivatives to isolate pharmacophores (e.g., methyl vs. trifluoromethyl substituents) .

Q. What computational strategies can predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA to optimize geometry and compute electrostatic potential surfaces (EPS) for reactivity hotspots .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and HOMO-LUMO gaps from Multiwfn .
  • MD simulations : Simulate ligand-protein binding over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with active-site residues) .

Q. How can regioselectivity challenges in functionalizing the thiazole ring be addressed?

  • Methodological Answer :
  • Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution .
  • Microwave-assisted synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C for 10 minutes) .
  • Steric effects : Use bulky reagents (e.g., tert-butyl chloroformate) to block undesired positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.